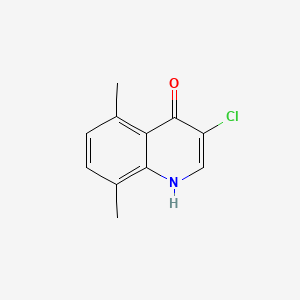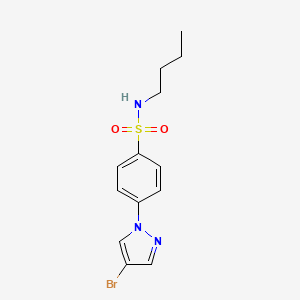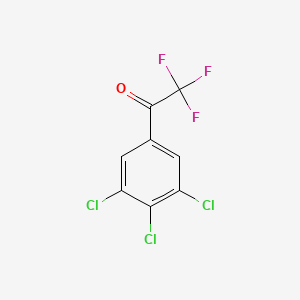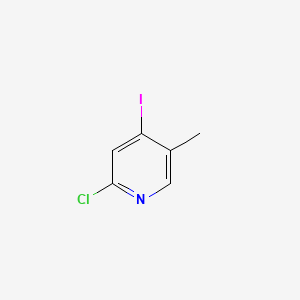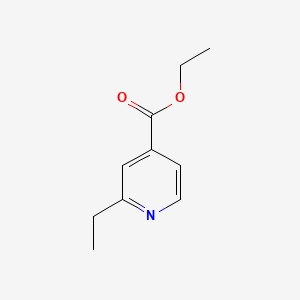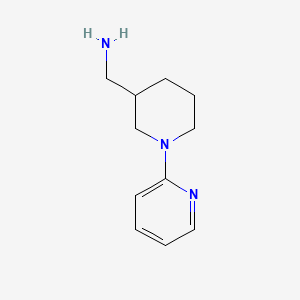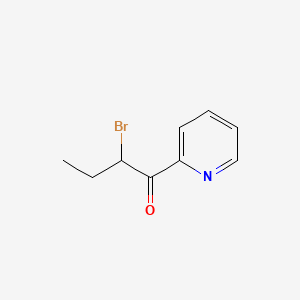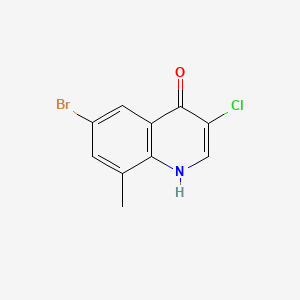
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline is a halogenated quinoline derivative with the molecular formula C10H7BrClNO. This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-4-hydroxy-8-methylquinoline can be achieved through various synthetic routes. One common method involves the halogenation of 8-methylquinoline followed by hydroxylation. The reaction typically proceeds as follows:
Halogenation: 8-Methylquinoline is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the 6 and 3 positions, respectively.
Hydroxylation: The halogenated intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as sodium hydroxide or hydrogen peroxide, to introduce the hydroxyl group at the 4 position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinone derivatives, while reduction reactions can convert the compound to its corresponding amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Coupling: Formation of biaryl derivatives.
科学的研究の応用
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Chemical Research: The compound serves as a model compound for studying halogenated quinoline derivatives and their reactivity.
作用機序
The mechanism of action of 6-Bromo-3-chloro-4-hydroxy-8-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms and the hydroxyl group allows the compound to form hydrogen bonds and halogen bonds with its targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromo-4-chloro-8-methylquinoline: Similar structure but lacks the hydroxyl group at the 4 position.
8-Chloro-4-hydroxy-6-methylquinoline: Similar structure but lacks the bromine atom at the 6 position.
4-Hydroxy-6-methylquinoline: Similar structure but lacks both bromine and chlorine atoms.
Uniqueness
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and industrial research.
特性
CAS番号 |
1204810-04-7 |
|---|---|
分子式 |
C10H7BrClNO |
分子量 |
272.526 |
IUPAC名 |
6-bromo-3-chloro-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrClNO/c1-5-2-6(11)3-7-9(5)13-4-8(12)10(7)14/h2-4H,1H3,(H,13,14) |
InChIキー |
DBFPNQOVBBFHPQ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=O)C(=CN2)Cl |
同義語 |
6-Bromo-3-chloro-4-hydroxy-8-methylquinoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


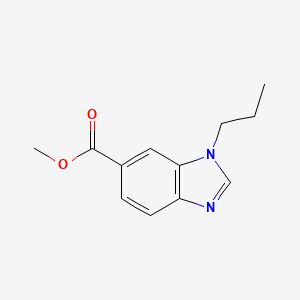
![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)
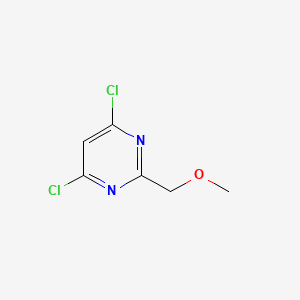
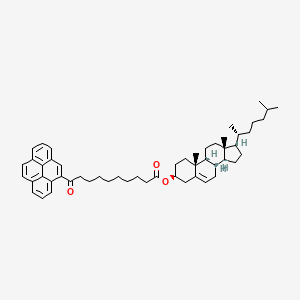
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)
